4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole 4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1856041-72-9
VCID: VC4088606
InChI: InChI=1S/C8H13BrN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3
SMILES: CCCN1C=C(C(=N1)COC)Br
Molecular Formula: C8H13BrN2O
Molecular Weight: 233.11

4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole

CAS No.: 1856041-72-9

Cat. No.: VC4088606

Molecular Formula: C8H13BrN2O

Molecular Weight: 233.11

* For research use only. Not for human or veterinary use.

4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole - 1856041-72-9

Specification

CAS No. 1856041-72-9
Molecular Formula C8H13BrN2O
Molecular Weight 233.11
IUPAC Name 4-bromo-3-(methoxymethyl)-1-propylpyrazole
Standard InChI InChI=1S/C8H13BrN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3
Standard InChI Key FLICTGCHXAXXIK-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=N1)COC)Br
Canonical SMILES CCCN1C=C(C(=N1)COC)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole (CAS: 1856041-72-9) is a heterocyclic compound featuring a pyrazole core substituted with bromine (position 4), methoxymethyl (position 3), and propyl (position 1) groups. Its molecular formula is C₈H₁₃BrN₂O, with a molecular weight of 233.11 g/mol. The IUPAC name, 4-bromo-3-(methoxymethyl)-1-propylpyrazole, reflects its substituent arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₃BrN₂O
Molecular Weight233.11 g/mol
InChI KeyFLICTGCHXAXXIK-UHFFFAOYSA-N
SMILESCCCN1C=C(C(=N1)COC)Br

Crystallographic and Spectroscopic Data

X-ray crystallography data for this compound remains unreported, but analogous pyrazole derivatives exhibit planar heterocyclic cores with substituents influencing dipole moments . Predicted spectroscopic features include:

  • ¹H NMR: Signals at δ 1.0–1.5 ppm (propyl CH₃), δ 3.3–3.5 ppm (OCH₃ and CH₂O), and δ 6.5–7.0 ppm (pyrazole C-H) .

  • IR: Stretching vibrations for C-Br (~550 cm⁻¹) and C-O-C (~1100 cm⁻¹) .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via O-alkylation and bromination strategies. A plausible route involves:

  • Alkylation: Reacting 4-bromo-1-propyl-1H-pyrazol-3-ol with chloromethyl methyl ether under basic conditions to introduce the methoxymethyl group .

  • Purification: Column chromatography yields the product with >85% purity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AlkylationNaOH, chloromethyl methyl ether70–80%
WorkupEthyl acetate, NaHCO₃N/A

Reactivity Profile

The bromine atom at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxymethyl group participates in hydrolysis or oxidation. The propyl chain enhances lipophilicity, influencing solubility in organic solvents .

Physicochemical Properties

Physical State and Stability

The compound is a white crystalline solid at room temperature. Predicted properties, extrapolated from analogs, include:

  • Melting Point: 80–90°C (decomposes above 100°C) .

  • Solubility: Miscible in dichloromethane, ethyl acetate; sparingly soluble in water.

Thermodynamic Data

  • Boiling Point: Estimated at 250–260°C (760 mmHg) .

  • Density: ~1.4 g/cm³ (similar to brominated pyrazoles) .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor for antiviral agents and EGFR inhibitors, leveraging its bromine for further functionalization .

Materials Science

Brominated pyrazoles are explored in organic semiconductors due to their electron-withdrawing properties and thermal stability .

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